![molecular formula C23H19N3O5S B2415268 N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-88-1](/img/structure/B2415268.png)
N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several distinct functional groups, including a furan ring, a quinazolinone ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 5-methylfuran-2-yl group would contribute a five-membered ring with an oxygen atom, the quinazolinone group would contribute a fused ring system with nitrogen and oxygen atoms, and the benzamide group would contribute a six-membered ring with a carbonyl and an amine .Chemical Reactions Analysis
Again, without specific literature or resources, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-rich nature of the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and possibly planar. The various functional groups could also influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of complex quinazolinone derivatives, which share structural similarities with the specified compound. These studies often explore novel synthetic routes or aim to improve the solubility and cytotoxicity of these compounds for potential therapeutic use. For example, a study detailed the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, highlighting efforts to enhance aqueous solubility through structural modification, which resulted in compounds exhibiting increased water solubility and cytotoxicity (Bavetsias et al., 2002).
Biological Activities
The potential biological activities of quinazolinone derivatives and related compounds have been extensively studied. These compounds have been evaluated for their antitumor, antimicrobial, antiviral, analgesic, and anti-inflammatory properties:
Antitumor Activity : The research into quinazolinone derivatives often focuses on their antitumor properties. For instance, certain derivatives have been found to possess significant anticancer activity through various mechanisms, including the induction of cell-cycle arrest and apoptosis in cancer cells. This is exemplified by the synthesis and evaluation of analogues of CB30865, which showed improved water solubility and enhanced cytotoxicity against cancer cells (Bavetsias et al., 2002).
Antimicrobial and Antiviral Activities : Quinazolinone derivatives have been evaluated for their antimicrobial and antiviral activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave-assisted techniques, were screened for antiviral activities against various respiratory and biodefense viruses, showcasing the potential utility of these compounds in treating viral infections (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities : Some quinazolinone derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. The studies demonstrate the potential of these compounds to act as effective pain relievers and anti-inflammatory agents, further highlighting their therapeutic potential (Dewangan et al., 2016).
Future Directions
The future research directions for this compound could be quite broad, given its complex structure. It could be interesting to explore its potential biological activities, given the known activities of similar compounds . Additionally, studies could be conducted to optimize its synthesis or to modify its structure to enhance its properties.
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-13-2-7-16(31-13)10-24-21(27)15-5-3-14(4-6-15)11-26-22(28)17-8-19-20(30-12-29-19)9-18(17)25-23(26)32/h2-9H,10-12H2,1H3,(H,24,27)(H,25,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNGZIDIORZJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2415185.png)

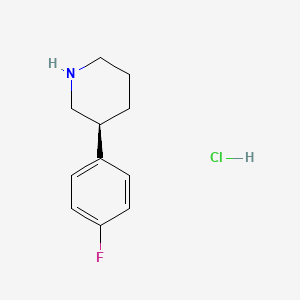
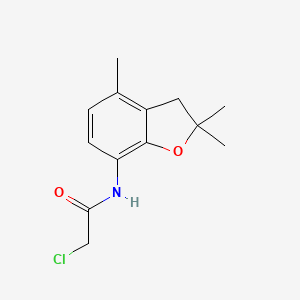
![4-Nitrobenzo[d]isoxazole](/img/structure/B2415190.png)
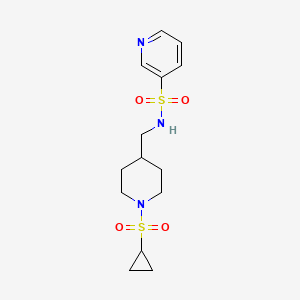

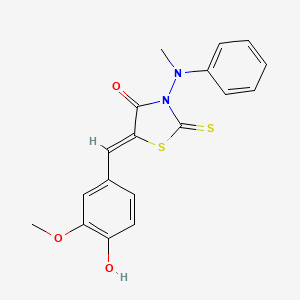
amine hydrochloride](/img/no-structure.png)
![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)
![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)
![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)
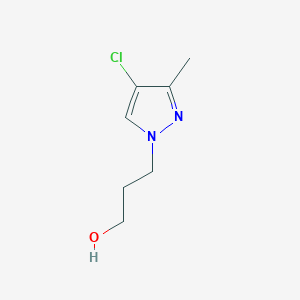
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)